3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Overview
Description
Typically, a description of a chemical compound would include its systematic name, other names or synonyms it might be known by, and its chemical formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of chemical reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including the arrangement of atoms, the types of bonds between the atoms, and the compound’s stereochemistry if applicable.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemistry of Related Compounds : Kalogirou et al. (2021) described the synthesis and chemical behavior of related thiadiazole compounds. Their study highlights the formation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones and their transformation under various conditions, which is relevant to understanding the chemical properties of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Kalogirou, Kourtellaris, & Koutentis, 2021).
Biological Activity of Thiadiazole Compounds : Research by Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing compounds. Their work provides insight into the potential fungicidal applications of these compounds, which could extend to the specific compound (Fan et al., 2010).
Fungicidal Activity : Chen, Li, and Han (2000) investigated the fungicidal activity of thiadiazole derivatives, including those similar to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole. Their findings contribute to understanding the potential agricultural applications of such compounds (Chen, Li, & Han, 2000).
Anticonvulsant and Muscle Relaxant Activities : Sharma et al. (2013) explored the anticonvulsant and muscle relaxant activities of thiadiazole derivatives. This suggests potential therapeutic applications in the medical field for compounds structurally related to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Sharma, Verma, Sharma, & Prajapati, 2013).
Synthesis of Various Heterocyclic Systems : Attanasi et al. (2003) discussed the synthesis of thiadiazoles and related compounds, highlighting the chemical versatility and potential for creating diverse heterocyclic systems. This is relevant for understanding the synthesis pathways and potential chemical modifications of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Attanasi, De Crescentini, Favi, Filippone, Giorgi, Mantellini, & Santeusanio, 2003).
Safety And Hazards
This would involve examining the compound’s safety profile, including its toxicity, potential hazards, safe handling procedures, and disposal methods.
Future Directions
This would involve discussing potential future research directions, including unanswered questions about the compound, potential applications, and areas for further study.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some or all of this information may not be available. For a more-studied compound, additional information may also be available, such as its pharmacokinetics or its environmental impact. I hope this general information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4S/c1-12-3-2-4-13(6-5-12)8-7(9)10-14-11-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSYXGTKAPAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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